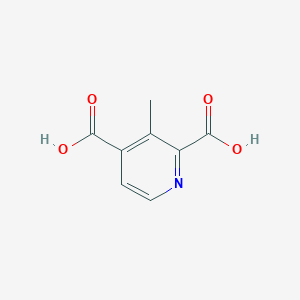

2,4-二羧甲基吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,4-Dicarboxy-methyl-pyridine (DCMP) is a pyridine derivative with two carboxylic acid groups and a methyl group attached to the nitrogen atom. It’s a part of a broader class of transition-metal compounds that undergo rapid and complex charge transfer (CT) dynamics .

Synthesis Analysis

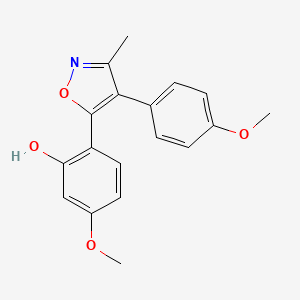

The synthesis of pyridine derivatives like DCMP involves various intra- and intermolecular reactions . The synthesis of similar compounds has been reported in the literature, involving reactions like hydrogenation, cyclization, cycloaddition, annulation, and amination .Molecular Structure Analysis

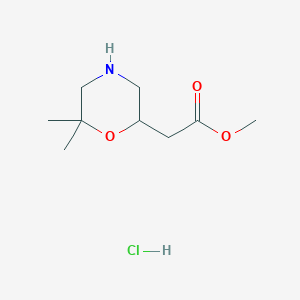

The molecular structure of DCMP is characterized by the presence of a pyridine ring, two carboxylic acid groups, and a methyl group . Theoretical studies on similar compounds suggest that the arrangement of atoms and the vibrational frequencies can be influenced by the solvent environment .Chemical Reactions Analysis

Pyridine derivatives like DCMP can participate in a variety of chemical reactions. For instance, acid anhydrides react with water to form carboxylic acids, with alcohols to form esters, and with amines to form amides .Physical And Chemical Properties Analysis

The physical and chemical properties of DCMP can be influenced by its molecular structure and the environment. For instance, the solvent can induce dynamic distortion of the structure .科学研究应用

Solvent Organization and Nuclear Vibrations

The compound “2,4-Dicarboxy-methyl-pyridine” is used in the study of solvent organization and nuclear vibrations . The research focuses on a negatively charged Ru (II) complex, [Ru (dcbpy) 2 (NCS) 2] 4− [dcbpy = (4,4′-dicarboxy-2,2′-bipyridine)], in water solution . This system belongs to a broader class of transition-metal compounds undergoing upon photo-excitation rapid and complex charge transfer (CT) dynamics, which can be dictated by structural rearrangement and solvent environment .

Photovoltaic Technologies

The compound is also used in photovoltaic technologies . The research lays the groundwork for future excited-state nuclear and electronic dynamics to monitor non-equilibrium processes of CT excitation in complex environments, such as exciton migration in photovoltaic technologies .

Dye-Sensitized Solar Cells

“2,4-Dicarboxy-methyl-pyridine” is used as a sensitizer in dye-sensitized solar cells (DSSCs) . A new sensitizer, Ru(4,4′-dicarboxy(phenylethenyl)-2,2′-bipyridine) (4,4′-bis(2-(4-tert-butyloxyphenyl) ethenyl)-2,2′–bipyridine) (NCS)2 with high absorbance coefficient denoting AJ-01, is introduced and its application in DSSCs is investigated .

Light Harvesting Applications

The Ru(II) complex [Ru(dcbpy) 2 (NCS) 2] 4−, [dcbpy = (4,4′-dicarboxy-2,2′-bipyridine)] or “N3 4− ” is a popular and efficient dye, employed in solar cell and light harvesting applications .

作用机制

Target of Action

It is known that pyridine derivatives play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Mode of Action

It is known that the presence of the ring nitrogen defines the reactivity of pyridine derivatives .

Biochemical Pathways

It is known that pyridines can be derivatized to form a wide variety of xenobiotic compounds ranging from drugs to pesticides .

Pharmacokinetics

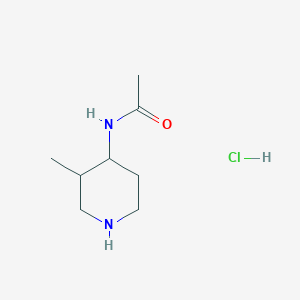

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Result of Action

New discoveries continue to change our understanding of how pyridines are degraded in the environment .

Action Environment

It is known that heterocyclic compounds play a significant part in the pharmaceutical industry .

未来方向

属性

IUPAC Name |

3-methylpyridine-2,4-dicarboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4/c1-4-5(7(10)11)2-3-9-6(4)8(12)13/h2-3H,1H3,(H,10,11)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBKJTNBQWNHJNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1C(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[4-(Difluoromethyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]ethyl-ethylcyanamide](/img/structure/B2817375.png)

![N-(4-ethylphenyl)-2-(1-oxo-4-(o-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2817376.png)

![(4-Phenyloxan-4-yl)-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2817392.png)